3-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-(4-FLUOROPHENYL)-N~4~-[1-(4-METHOXYPHENYL)ETHYL]-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and an isoxazolo[5,4-b]pyridine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-N~4~-[1-(4-METHOXYPHENYL)ETHYL]-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the isoxazole ring as a key step. This can be achieved through the reaction of 3-oxopentanoic acid methyl ester with 3-hydroxyacetophenone, followed by cyclization to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROPHENYL)-N~4~-[1-(4-METHOXYPHENYL)ETHYL]-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(4-FLUOROPHENYL)-N~4~-[1-(4-METHOXYPHENYL)ETHYL]-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific molecular targets.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-N~4~-[1-(4-METHOXYPHENYL)ETHYL]-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-FLUOROPHENYL)-N~4~-[1-(4-METHOXYPHENYL)ETHYL]-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE include:
Uniqueness
The uniqueness of 3-(4-FLUOROPHENYL)-N~4~-[1-(4-METHOXYPHENYL)ETHYL]-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its isoxazolo[5,4-b]pyridine core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C23H20FN3O3 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H20FN3O3/c1-13-12-19(22(28)26-14(2)15-6-10-18(29-3)11-7-15)20-21(27-30-23(20)25-13)16-4-8-17(24)9-5-16/h4-12,14H,1-3H3,(H,26,28) |
InChI Key |
CMSBDDXUMXVMGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(=O)NC(C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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